molecular formula C15H14N2O3 B5525631 MFCD00594631

MFCD00594631

Cat. No.: B5525631
M. Wt: 270.28 g/mol
InChI Key: OXUWOLGEUDMEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD00594631 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00594631 involves several steps, each requiring precise conditions to ensure the desired product. Common synthetic routes include:

    Step 1: Initial formation of the core structure through a condensation reaction.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and crystallization to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves:

    Large-scale reactors: To handle the increased volume of reactants.

    Automated systems: For precise control of temperature, pressure, and reaction time.

    Continuous monitoring: To ensure consistent quality and to detect any deviations in the process.

Chemical Reactions Analysis

Types of Reactions

MFCD00594631 undergoes various chemical reactions, including:

    Oxidation: Where it reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Involving reducing agents to yield reduced forms of the compound.

    Substitution: Where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenated solvents and catalysts like palladium on carbon are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Produces various oxidized forms with different functional groups.

    Reduction: Yields reduced compounds with altered electronic properties.

    Substitution: Results in derivatives with new functional groups replacing the original ones.

Scientific Research Applications

MFCD00594631 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various reactions.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which MFCD00594631 exerts its effects involves interaction with specific molecular targets and pathways. It may:

    Bind to receptors: Modulating their activity and influencing cellular responses.

    Inhibit enzymes: Affecting metabolic pathways and altering biochemical processes.

    Interact with DNA/RNA: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to MFCD00594631 include:

  • MFCD00594632
  • MFCD00594633
  • MFCD00594634

Highlighting Uniqueness

This compound stands out due to its unique molecular structure, which imparts specific reactivity and properties not found in its analogs. This makes it particularly valuable for certain applications where these unique characteristics are advantageous.

Properties

IUPAC Name

4-[(4-methoxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-20-13-8-4-11(5-9-13)15(19)17-12-6-2-10(3-7-12)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUWOLGEUDMEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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